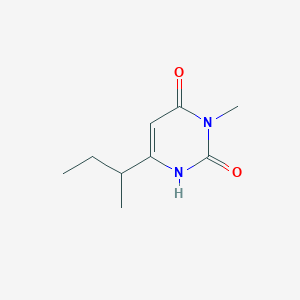
6-(Butan-2-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Vue d'ensemble
Description
6-(Butan-2-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a useful research compound. Its molecular formula is C9H14N2O2 and its molecular weight is 182.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Endogenous Interferon Inducers
A series of 6-arylaminopyrimidine-2,4(1H,3H)-diones were synthesized, including 3-(2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-yl)aminobenzoic acid methyl ester, demonstrating effectiveness as endogenous interferon inducers. This discovery presents a notable advancement in the field of immunology and therapeutic applications (Krutikov, Erkin, Tetz, & Klaptyuk, 2022).
Crystal Structure Analysis
A study detailed the crystal structure of a 1-[(Cyclopropylmethoxy)methyl]-6-(3,4-dimethoxybenzyl)-5-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione ethanol hemisolvate. This research contributes to our understanding of the molecular and crystallographic properties of pyrimidine derivatives, providing insights into their potential applications in material science and pharmaceuticals (El‐Brollosy, El-Emam, Al-Deeb, & Ng, 2012).
Chemical Synthesis and Properties
Research on the synthesis and chemical properties of 3-acyl-1,2,3,4-tetrahydropyridine-2,4-diones highlights their potential in the creation of new chemical entities. These compounds underwent reactions with aliphatic and aromatic amines to give enamino derivatives, indicating their versatility in synthetic organic chemistry (Rubinov, Zheldakova, Rubinova, & Baranovskii, 2008).
Antiparasitic Activity
A study on highly conjugated pyrimidine-2,4-dione derivatives demonstrated their antiparasitic activities against Plasmodium falciparum, Trichomonas vaginalis, and Leishmania infantum. This research opens new pathways for developing antiparasitic agents, contributing significantly to combating parasitic infections (Azas, Rathelot, Djekou, Delmas, Gellis, Di Giorgio, Vanelle, & Timon-David, 2003).
Supramolecular Assemblies
Investigations into the dihydropyrimidine-2,4-(1H,3H)-dione functionality have led to the synthesis of novel crown-containing hydrogen-bonded supramolecular assemblies. These findings are crucial for the development of new materials with potential applications in nanotechnology and molecular engineering (Fonari, Simonov, Chumakov, Bocelli, Ganin, & Yavolovskii, 2004).
Mécanisme D'action
Target of Action
Similar compounds such as barbiturates are known to interact with gaba-a receptors . These receptors are predominantly on the post-synaptic membrane, and upon activation, open chloride channels to hyperpolarize the neuron and decrease firing rate .
Mode of Action
It can be inferred from related compounds that it may potentiate gaba-a receptors and inhibit receptors for neuronal acetylcholine, and kainate . This results in the desensitization of their respective neurons, producing sedation .
Biochemical Pathways
Based on the potential interaction with gaba-a receptors, it can be inferred that it may affect the gabaergic neurotransmission pathway .
Pharmacokinetics
Similar compounds such as barbiturates are known to have an intermediate duration of action . The therapeutic index is quite wide as doses vary considerably from patient to patient .
Result of Action
Based on the potential interaction with gaba-a receptors, it can be inferred that it may result in sedation .
Action Environment
It is known that factors such as ph, temperature, and presence of other substances can affect the action of similar compounds .
Propriétés
IUPAC Name |
6-butan-2-yl-3-methyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-4-6(2)7-5-8(12)11(3)9(13)10-7/h5-6H,4H2,1-3H3,(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVOGAIZGYCVJQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC(=O)N(C(=O)N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(prop-2-yn-1-yl)-6-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1490371.png)
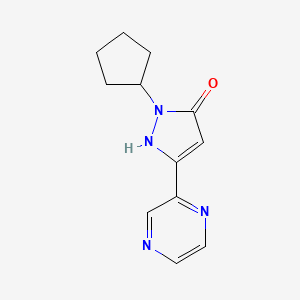
![(2-(Prop-2-yn-1-yl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanol](/img/structure/B1490375.png)
![2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile](/img/structure/B1490377.png)
![2-(3-(pyridin-2-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-amine](/img/structure/B1490379.png)
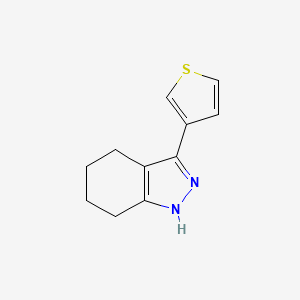
![1-(2-azidoethyl)-6-ethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1490382.png)
![2-(3-(pyridin-3-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetonitrile](/img/structure/B1490386.png)
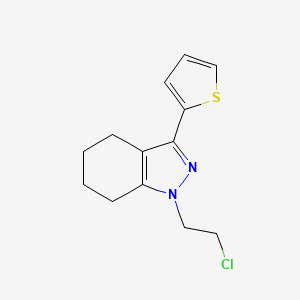
![3-(1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine](/img/structure/B1490389.png)
![6-(tert-butyl)-1-isobutyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1490391.png)
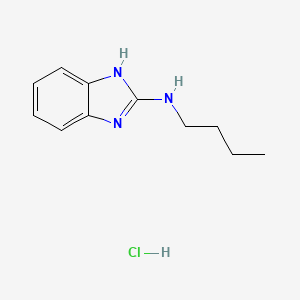
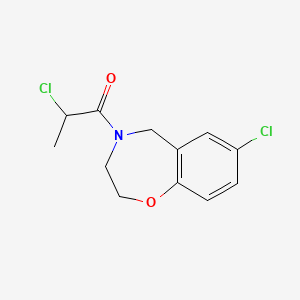
![2-Amino-1-{2-oxa-7-azaspiro[3.5]nonan-7-yl}ethan-1-one](/img/structure/B1490394.png)
